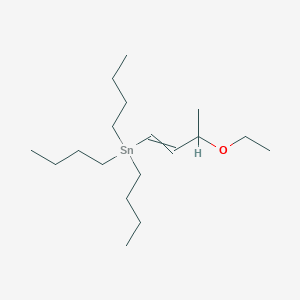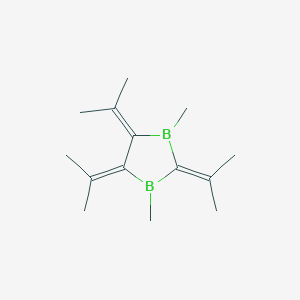![molecular formula C15H24O6 B14276210 Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris- CAS No. 152065-61-7](/img/structure/B14276210.png)
Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is a chemical compound with the molecular formula C₁₅H₂₄O₆. It is characterized by the presence of three ethanol groups attached to a benzene ring through methyleneoxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethanol groups, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyleneoxy linkages can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgBr) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves its interaction with molecular targets through its functional groups. The ethanol groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-: Unique due to its three ethanol groups attached to a benzene ring.
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methoxy)]tris-: Similar structure but with methoxy groups instead of methyleneoxy linkages.
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(ethoxy)]tris-: Contains ethoxy groups instead of ethanol groups.
Uniqueness
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is unique due to its specific arrangement of ethanol groups and methyleneoxy linkages, which confer distinct chemical and physical properties .
Properties
CAS No. |
152065-61-7 |
|---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-[[3,5-bis(2-hydroxyethoxymethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C15H24O6/c16-1-4-19-10-13-7-14(11-20-5-2-17)9-15(8-13)12-21-6-3-18/h7-9,16-18H,1-6,10-12H2 |
InChI Key |
PVSGARZGWAEAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1COCCO)COCCO)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
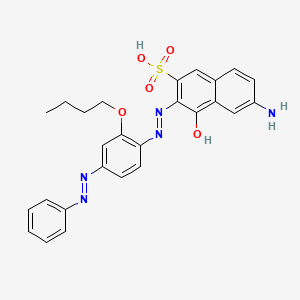


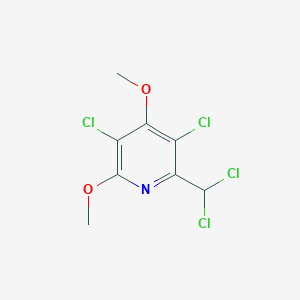
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
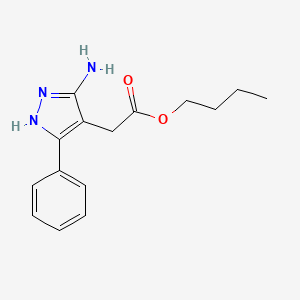
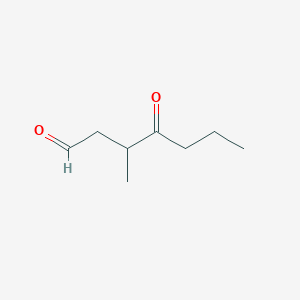
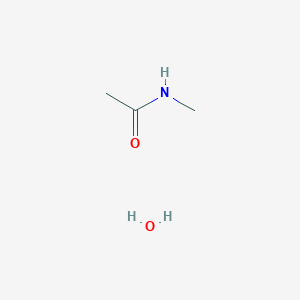

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

